molecular formula C10H19NO4 B063051 Methyl (R)-N-Boc-3-aminobutyrate CAS No. 159877-47-1

Methyl (R)-N-Boc-3-aminobutyrate

Cat. No. B063051
M. Wt: 217.26 g/mol
InChI Key: SUHJJLDEYCLBFT-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as (R)-2-[(tert-Butyloxycarbonyl)amino]-3-methylene-methylbutyrate, has been accomplished from D-mannitol through an eight-step process, demonstrating high stereoselectivity (82% e.e.) and an overall yield of 10.15%. This process involves key novel steps, including the Overman rearrangement, showcasing the intricate methods used to achieve high purity and yield in the synthesis of similar compounds (Xu Hua-jian, 2009).

Molecular Structure Analysis

The molecular structure and polymorphism of related compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, have been extensively studied. These compounds crystallize in the monoclinic space group P2(1)/n, displaying unique conformations characteristic of α-helical and mixed 3(10)- and α-helical conformations. Such studies provide insight into the molecular geometry, intermolecular interactions, and the potential for hydrogen bonding, which is crucial for understanding the chemical and physical properties of these compounds (Hadgu Girmay Gebreslasie et al., 2011).

Chemical Reactions and Properties

Methyl (R)-N-Boc-3-aminobutyrate and its derivatives undergo various chemical reactions, including direct amidation of unprotected amino acids using B(OCH2CF3)3. This method facilitates the synthesis of medicinally relevant compounds without the need for protecting groups, showcasing the versatility and reactivity of such compounds in chemical synthesis (R. Lanigan et al., 2016).

Scientific Research Applications

Enantioselective Synthesis

  • Biologically Active Substances Synthesis : Methyl (R)-N-Boc-3-aminobutyrate, through Baker's yeast reduction, has been used to stereoselectively produce erythro-hydroxy esters and (R)-hydroxy esters. These intermediates were further transformed into biologically active substances like sperabillin C and (R)-GABOB [(R)-4-amino-3-hydroxybutanoic acid] (Hashiguchi, Kawada, & Natsugari, 1992).

Chiral Building Blocks

  • Renin Inhibitors Synthesis : Methyl (R)-N-Boc-3-aminobutyrate served as a precursor in the enantioselective synthesis of (syn,anti)-1-amino-2,3-diol subunit of renin inhibitors, highlighting its role in the construction of complex molecular architectures (Spero, Kapadia, & Farina, 1995).

Biocatalysis

  • Enzymatic Resolution : A study demonstrated the high enantioselectivity of Aspergillus tamarii ZJUT ZQ013 in resolving racemic methyl N-Boc-2-aminobutyrate to produce l-2-aminobutyric acid (l-ABA), an important intermediate for several drugs, showcasing the potential of biocatalysis in chiral synthesis (An, Gu, Liu, Ge, & Zhu, 2017).

Novel Synthesis Methods

  • Aminoisobutyric Acid Derivatives : Research into the synthesis of amide derivatives of Boc-protected amino isobutyrate revealed efficient methods to elaborate AIB's carboxylic acid, showcasing the compound's utility in molecular design and synthesis of medically relevant molecules (Jo, Won, Lee, Jung, Kim, & Kwak, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential for toxicity . Proper handling and storage procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHJJLDEYCLBFT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466526
Record name Methyl (R)-N-Boc-3-aminobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-N-Boc-3-aminobutyrate

CAS RN

159877-47-1
Record name Methyl (R)-N-Boc-3-aminobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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